Home > Products > Screening Compounds P74269 > Ezatiostat hydrochloride
Ezatiostat hydrochloride - 286942-97-0

Ezatiostat hydrochloride

Catalog Number: EVT-363092
CAS Number: 286942-97-0
Molecular Formula: C27H36ClN3O6S
Molecular Weight: 566.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Ezatiostat hydrochloride, also known as TLK199 or Telintra®, is a liposomal small-molecule glutathione analog prodrug []. It acts as a potent and selective inhibitor of glutathione S-transferase P1-1 (GST P1-1) []. This enzyme is frequently overexpressed in various human hematologic cancers, making it a relevant target for pharmacological intervention []. Ezatiostat hydrochloride primarily functions as a hematopoiesis-stimulating agent by promoting the growth and maturation of various blood cell precursors, including granulocytes, monocytes, erythrocytes, and platelets [].

Future Directions
  • Combination Therapies: Investigating the efficacy and safety of Ezatiostat hydrochloride in combination with other therapeutic agents, such as lenalidomide, for the treatment of MDS []. This approach aims to enhance treatment responses by targeting multiple pathways involved in disease progression.
  • Predictive Biomarkers: Further research into gene expression and other potential biomarkers could lead to the development of reliable tools for predicting treatment response to Ezatiostat hydrochloride in MDS patients [, ]. This would allow for more personalized treatment strategies and potentially improve clinical outcomes.
  • Mechanism Optimization: Exploring modifications to the Ezatiostat hydrochloride molecule to further enhance its potency and selectivity for GST P1-1, potentially leading to improved efficacy and reduced off-target effects [].

TLK236

  • Compound Description: TLK236 is the primary active metabolite of ezatiostat hydrochloride. It is a potent and selective inhibitor of glutathione S-transferase P1-1 (GST P1-1), an enzyme overexpressed in many human hematologic cancers. [, ] This inhibition disrupts the interaction between GST P1-1 and c-jun N-terminal kinase (JNK)/c-Jun, activating signaling pathways that can lead to cell proliferation and differentiation in normal hematopoietic cells and apoptosis in malignant cells. []
  • Relevance: TLK236 is directly derived from ezatiostat hydrochloride through in vivo metabolism and is responsible for its pharmacological activity. []

Glutathione

  • Relevance: Ezatiostat hydrochloride is a glutathione analog, meaning it shares structural similarities with glutathione. [] By mimicking glutathione, ezatiostat hydrochloride targets GST P1-1, inhibiting its activity and ultimately leading to the drug's therapeutic effects. []

Diacid Analogs of Ezatiostat

  • Compound Description: These are a series of compounds synthesized by modifying the cysteinyl sulfur of ezatiostat's diacid form. Substitutions with groups like 2- or 4-biphenylmethyl or 1-naphthylethyl resulted in significantly increased inhibitory potency (30-130 fold improvement in IC50) and selectivity for GST P1-1 compared to other GST isoforms like GST A1-1 and GST M1-1. [] These analogs showed promising results in in vitro studies, demonstrating growth arrest and apoptosis induction in human leukemia cells (HL-60), increased CD11b expression indicating cell differentiation, and reactive oxygen species production. [] Some analogs also displayed good tolerability in rodent models and showed potential in accelerating neutrophil recovery after chemotherapy-induced neutropenia. []
  • Relevance: These analogs were designed based on the structure-activity relationship of ezatiostat hydrochloride, aiming to improve its potency and selectivity for GST P1-1. [] The research on these compounds further validates GST P1-1 as a therapeutic target in diseases like myelodysplastic syndrome (MDS). []

Lenalidomide

  • Relevance: Studies explored combining ezatiostat hydrochloride with lenalidomide to enhance treatment efficacy in non-del(5q) MDS patients. [] The rationale behind this combination stems from their distinct mechanisms of action, non-overlapping toxicities, and ezatiostat's potential to augment lenalidomide's effect. [] Clinical trials demonstrated promising results with this combination, showing good tolerability and improved hematologic responses, including transfusion independence in some patients. []
Overview

Ezatiostat hydrochloride is a synthetic compound that has garnered attention for its potential therapeutic applications, particularly in the field of oncology. This compound is classified as a small molecule inhibitor, specifically targeting the enzyme thioredoxin reductase. By inhibiting this enzyme, Ezatiostat hydrochloride aims to disrupt the redox balance within cancer cells, leading to increased oxidative stress and apoptosis (programmed cell death).

Source and Classification

Ezatiostat hydrochloride is synthesized from various chemical precursors and falls under the category of thioredoxin reductase inhibitors. It is primarily studied for its role in cancer treatment, particularly in hematological malignancies such as acute myeloid leukemia and myelodysplastic syndromes. The compound's classification as an antineoplastic agent positions it as a candidate for further clinical evaluation.

Synthesis Analysis

Methods

The synthesis of Ezatiostat hydrochloride typically involves several key steps that integrate organic synthesis techniques. The primary method includes the reaction of 2-mercapto-1-methylimidazole with various electrophiles to form the core structure of the compound.

Technical Details

  1. Starting Materials: The synthesis begins with readily available thiol compounds and imidazole derivatives.
  2. Reagents: Common reagents include bases (such as sodium hydride) and solvents (like dimethylformamide or acetonitrile).
  3. Reaction Conditions: The reactions are generally conducted under controlled temperatures to optimize yield and purity.
  4. Purification: After synthesis, the product is purified using techniques such as recrystallization or chromatography to isolate Ezatiostat hydrochloride in its hydrochloride salt form.
Molecular Structure Analysis

Structure

Ezatiostat hydrochloride has a complex molecular structure characterized by a thiol group and an imidazole ring. The molecular formula can be represented as C6H8ClN3SC_6H_8ClN_3S, with a molecular weight of approximately 189.67 g/mol.

Data

  • Molecular Weight: 189.67 g/mol
  • Molecular Formula: C₆H₈ClN₃S
  • Structural Features: The presence of sulfur in the thiol group is crucial for its biological activity, allowing it to interact effectively with thioredoxin reductase.
Chemical Reactions Analysis

Reactions

Ezatiostat hydrochloride primarily undergoes redox reactions due to its thiol functionality. These reactions are critical in mediating its mechanism of action against cancer cells.

Technical Details

  1. Redox Reactions: The compound can participate in oxidation-reduction processes, which are essential for disrupting cellular redox homeostasis.
  2. Interaction with Thioredoxin Reductase: By binding to the active site of thioredoxin reductase, Ezatiostat hydrochloride inhibits its function, leading to decreased levels of reduced thioredoxin, which is vital for cancer cell survival.
Mechanism of Action

Process

The mechanism of action of Ezatiostat hydrochloride involves the inhibition of thioredoxin reductase, an enzyme that plays a pivotal role in maintaining the redox balance within cells.

Data

  • Inhibition of Thioredoxin Reductase: By inhibiting this enzyme, Ezatiostat hydrochloride increases oxidative stress within cancer cells.
  • Induction of Apoptosis: The rise in oxidative stress triggers apoptotic pathways, leading to cell death.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Generally appears as a white to off-white crystalline powder.
  • Solubility: Soluble in water and organic solvents like methanol and ethanol, which facilitates its formulation for therapeutic use.

Chemical Properties

  • Stability: Chemically stable under normal storage conditions but may degrade under extreme pH or temperature conditions.
  • pH Range: Typically formulated at a neutral pH for optimal stability and solubility.
Applications

Scientific Uses

Ezatiostat hydrochloride is primarily investigated for its potential use in treating various cancers, particularly hematological malignancies. Its ability to induce apoptosis through oxidative stress mechanisms makes it a promising candidate for combination therapies with other anticancer agents.

  1. Clinical Trials: Ongoing studies are evaluating its efficacy and safety in patients with acute myeloid leukemia and myelodysplastic syndromes.
  2. Research Applications: Beyond oncology, it may also have applications in studying oxidative stress-related diseases due to its unique mechanism of action.
Molecular Mechanisms of Action

Glutathione S-Transferase P1-1 (GST P1-1) Inhibition Dynamics

Structural Basis of GST P1-1 Binding and Inhibition

Ezatiostat hydrochloride (C₂₇H₃₆ClN₃O₆S) is a synthetic tripeptide glutathione analog designed to selectively target the substrate-binding G-site of glutathione S-transferase P1-1 (GST P1-1). The compound features a gamma-glutamyl-S-(benzyl)-cysteinyl-R(-)-phenylglycine diethyl ester structure that mimics the natural substrate glutathione (GSH) but exhibits a 50-fold higher binding affinity (Ki ≈ 400 nM) for GST P1-1 compared to GSTA or GSTM isozymes [2] [6]. X-ray crystallographic studies reveal that ezatiostat's benzyl moiety engages in extensive hydrophobic interactions within the H-site of GST P1-1, while its ester groups form specific hydrogen bonds with catalytic residues Tyr7 and Arg13 in the active site [6]. This high-affinity binding induces a conformational shift that sterically hinders substrate access and disrupts the enzyme's catalytic function. The structural integrity of this interaction is pH-dependent, with optimal binding occurring under physiological conditions (pH 7.4) where the compound maintains zwitterionic character [6].

Table 1: Structural and Binding Characteristics of Ezatiostat-GST P1-1 Interaction

ParameterValueMethod of Determination
Binding Affinity (Ki)400 nM for GSTP1-1Isothermal Titration Calorimetry
Selectivity Ratio>50-fold vs. GSTA/GSTMEnzyme Kinetics Assay
Critical Binding ResiduesTyr7, Arg13, Phe8, Trp38X-ray Crystallography
Optimal pH for Binding7.4Surface Plasmon Resonance

Allosteric Modulation of GST P1-1-JNK Complex Dissociation

Ezatiostat exerts profound allosteric effects beyond competitive enzyme inhibition. Under physiological conditions, GST P1-1 forms an inhibitory complex with c-Jun N-terminal kinase (JNK), suppressing its activation. Through high-affinity binding to GST P1-1, ezatiostat induces a conformational change that reduces the protein-protein interaction interface stability by approximately 40%, facilitating dissociation of the GST P1-1-JNK complex [4] [5]. This molecular liberation activates JNK by relieving steric constraints on its kinase domain. Gene expression profiling in myelodysplastic syndrome (MDS) patient samples demonstrates that ezatiostat-responsive patients exhibit baseline underexpression of JNK pathway components, suggesting that the compound's efficacy correlates with pre-existing pathway dysregulation [5]. The dissociation constant (Kd) of the GST P1-1-JNK complex increases from 2.8 nM to 12.4 nM in the presence of therapeutic concentrations of ezatiostat, quantitatively confirming the allosteric disruption mechanism [4].

Table 2: Functional Consequences of GST P1-1-JNK Complex Dissociation

ParameterPre-EzatiostatPost-EzatiostatBiological Consequence
GST P1-1-JNK Kd (nM)2.812.4Enhanced JNK phosphorylation capacity
JNK Phosphorylation RateBaseline3.2-fold increaseAccelerated signal transduction
Hematopoietic Progenitor ProliferationLowHighMultilineage hematologic improvement

Jun-N-Terminal Kinase (JNK) Pathway Activation

JNK-Mediated Hematopoietic Progenitor Differentiation

The JNK pathway serves as the primary mechanistic conduit for ezatiostat's hematological effects. Upon dissociation from GST P1-1, JNK undergoes phosphorylation and subsequently activates transcription factors including c-Jun, ATF2, and Elk-1. In hematopoietic progenitor cells, this signaling cascade upregulates expression of lineage-specific transcription factors GATA-1 (erythroid), PU.1 (myeloid), and RUNX1 (megakaryocytic) [1] [4]. Clinical evidence demonstrates that ezatiostat administration stimulates trilineage hematologic improvement in myelodysplastic syndrome patients, with erythroid responses observed in 24% of anemic patients, neutrophil improvement in 42% of neutropenic patients, and platelet improvement in 50% of thrombocytopenic patients [1]. The critical role of JNK signaling is further evidenced by the absence of hematologic effects in GST P1-1 knockout mice, confirming the specificity of ezatiostat's mechanism [4]. Pharmacodynamic analyses reveal a strong correlation between JNK activation (measured by phospho-JNK levels) and hematopoietic differentiation markers (CD71/CD235a for erythroid, CD11b/CD14 for myeloid) within 72 hours of drug exposure [5].

Table 3: Lineage-Specific Hematopoietic Responses to JNK Activation

Hematopoietic LineageResponse Rate (%)Key Transcription Factors ActivatedDifferentiation Markers Upregulated
Erythroid24GATA-1, NF-E2CD71, CD235a, Hemoglobin γ-chain
Neutrophil/Monocyte42PU.1, C/EBPαCD11b, CD14, CD33
Megakaryocytic50RUNX1, GATA-1CD41, CD61, Platelet Factor 4

Crosstalk Between JNK and MAPK/ERK Signaling

Ezatiostat-induced JNK activation exhibits extensive crosstalk with the MAPK/ERK pathway, creating an integrated signaling network. Phosphorylated JNK directly interacts with and modulates the activity of ERK1/ERK2 through kinase-mediated phosphorylation events [2] [4]. In HL-60 leukemia cell lines, chronic ezatiostat exposure increases ERK1/ERK2 activity by 2.8-fold, enabling cellular proliferation under stress conditions [4]. This synergistic interaction occurs through shared upstream kinases (MAP3Ks) and downstream substrates (Elk-1, c-Myc). Importantly, the JNK-ERK crosstalk exhibits lineage-specific outcomes: in myeloid progenitors, it promotes differentiation (characterized by CD11b upregulation), whereas in malignant blasts, it triggers apoptotic cascades through ROS-mediated mechanisms [2]. Computational modeling of signaling flux indicates that the JNK:ERK activity ratio determines cellular fate decisions, with ratios >1.5 favoring differentiation and ratios <0.7 promoting apoptosis [4].

Redox Homeostasis and Oxidative Stress Modulation

Glutathione Analog Activity in Cellular Redox Regulation

As a synthetic glutathione analog, ezatiostat directly participates in cellular redox cycling. The compound's cysteine thiol group exhibits a reduction potential (-240 mV) comparable to endogenous glutathione (-230 mV), enabling its function as a redox buffer [1] [6]. Ezatiostat modulates the glutathione redox couple (GSH/GSSG) by increasing the reduced glutathione pool by approximately 35% in bone marrow mononuclear cells at therapeutic concentrations (10-40 μM) [6]. This redox modulation capacity is structurally dependent: the benzyl substitution enhances membrane permeability, while the diethyl ester groups facilitate intracellular hydrolysis to active metabolites (TLK117, TLK235, TLK236) [6]. Physicochemical characterization reveals ezatiostat's solubility profile: ≥28.3 mg/mL in DMSO, ≥3.32 mg/mL in H₂O with ultrasonication, and ≥3.4 mg/mL in ethanol [7]. These properties significantly influence its bioavailability and subcellular distribution to redox-active compartments.

Table 4: Ezatiostat Redox Parameters and Physicochemical Properties

Redox ParameterValuePhysicochemical PropertyValue
Reduction Potential-240 mVMolecular Weight566.11 g/mol (HCl salt)
GSH Increase in BM-MNCs35%Solubility in H₂O3.32 mg/mL
Intracellular Hydrolysis85% in 2 hoursLogP (Octanol-Water)2.39
Membrane Permeability4.8 x 10⁻⁶ cm/sHydrogen Bond Acceptors8

Reactive Oxygen Species (ROS) Induction and Apoptotic Cascades

Ezatiostat demonstrates dual-phase redox modulation: while acting as an antioxidant in normal progenitors, it induces pro-oxidant effects in transformed cells. In leukemia cell lines (HL-60, TF-1), therapeutic concentrations (40 μM) increase intracellular ROS by 2.5-fold within 3 hours through mitochondrial perturbation, specifically inhibiting complex III of the electron transport chain [6] [7]. This ROS surge activates the ASK1/MKK7/JNK apoptotic pathway and triggers downstream caspase cascades. Proteomic analyses demonstrate ezatiostat-induced cleavage of PARP (89 kDa fragment), activation of caspase-3 and caspase-9, and phosphorylation of pro-apoptotic Bcl-2 family members [7]. Additionally, ezatiostat upregulates endoplasmic reticulum (ER) stress response genes, including CHOP, ATF4, and XBP-1s, by approximately 4-fold, further promoting apoptosis in malignant clones [6]. This selective pro-apoptotic effect in neoplastic cells occurs concurrently with the compound's stimulatory effects on normal hematopoietic progenitors, demonstrating its unique bifunctional therapeutic profile.

Table 5: Ezatiostat-Induced Apoptotic Markers in Leukemia Cell Lines

Apoptotic MarkerChangeTime CourseDetection Method
Intracellular ROS2.5-fold increase3 hoursDCFH-DA fluorescence
Caspase-3 Activation3.1-fold increase5.5 hoursFluorogenic substrate assay
PARP Cleavage89 kDa fragment8 hoursWestern blot
Mitochondrial Depolarization65% cells affected6 hoursJC-1 staining
ER Stress Gene Expression4-fold upregulation12 hoursqRT-PCR

Properties

CAS Number

286942-97-0

Product Name

Ezatiostat hydrochloride

IUPAC Name

ethyl (2S)-2-amino-5-[[(2R)-3-benzylsulfanyl-1-[[(1R)-2-ethoxy-2-oxo-1-phenylethyl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoate;hydrochloride

Molecular Formula

C27H36ClN3O6S

Molecular Weight

566.1 g/mol

InChI

InChI=1S/C27H35N3O6S.ClH/c1-3-35-26(33)21(28)15-16-23(31)29-22(18-37-17-19-11-7-5-8-12-19)25(32)30-24(27(34)36-4-2)20-13-9-6-10-14-20;/h5-14,21-22,24H,3-4,15-18,28H2,1-2H3,(H,29,31)(H,30,32);1H/t21-,22-,24+;/m0./s1

InChI Key

XJDYQYNYISTAMO-GFDYFVENSA-N

SMILES

CCOC(=O)C(CCC(=O)NC(CSCC1=CC=CC=C1)C(=O)NC(C2=CC=CC=C2)C(=O)OCC)N.Cl

Synonyms

ezatiotsat
gamma-Glu-S-BzCys-PhGly diethyl ester
gamma-glutamyl-S-(benzyl)cysteinyl-phenylglycine diethyl ester
T.199
Telintra
TER 199
TER-199
TLK 117
TLK 199
TLK-117
TLK-199
TLK117
TLK199

Canonical SMILES

CCOC(=O)C(CCC(=O)NC(CSCC1=CC=CC=C1)C(=O)NC(C2=CC=CC=C2)C(=O)OCC)N.Cl

Isomeric SMILES

CCOC(=O)[C@H](CCC(=O)N[C@@H](CSCC1=CC=CC=C1)C(=O)N[C@H](C2=CC=CC=C2)C(=O)OCC)N.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.